molecular formula C7H5ClN2O2 B3121058 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one CAS No. 278614-92-9

5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one

Cat. No. B3121058
M. Wt: 184.58 g/mol
InChI Key: XNAWHAKTUSSDKH-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one is a chemical compound with the linear formula C7H5ClN2O2 . It has a molecular weight of 184.583 .


Molecular Structure Analysis

The molecular structure of 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one consists of a pyrimidinone ring fused with an isoxazole ring . The compound has a chlorine atom attached to the 5th position and a methyl group attached to the 2nd position of the isoxazole ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.583 g/mol . It has a complexity of 343 and a topological polar surface area of 41.9 Ų . The compound has no rotatable bonds and no hydrogen bond donors, but it has three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Derivative Development

5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one and its derivatives have been a focus in the synthesis of various organic compounds. For instance, derivatives of pyrimidine and thiazine, synthesized from similar compounds, have shown promising antimicrobial activity (Sayed, Shamroukh, & Rashad, 2006). Additionally, isoxazolopyrimidines were identified as novel small-molecule correctors of cystic fibrosis mutant protein ΔF508-CFTR, highlighting their potential in therapeutic applications (Yu, Yang, Verkman, & Kurth, 2010).

Antifungal and Antimicrobial Properties

Certain derivatives of 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one have demonstrated significant antifungal and antimicrobial properties. For example, pyrazolo[1,5-a]pyrimidines derivatives showed good antifungal abilities against phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016). Moreover, novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety exhibited antimicrobial, antifungal, and anthelmintic activities (Kumar & Joshi, 2009).

Anticancer Activity

There's growing research interest in the anticancer potential of compounds derived from 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one. A study found that thiadiazolo[3,2-a]pyrimidin-5-one derivatives showed promising in vitro anticancer activity against human breast and lung cancer cell lines (Gaonkar et al., 2018). Another research indicated the synthesis of novel pyrido[2,3-d]pyrimidines and their evaluation as potential anticancer agents, with some compounds displaying weak antitumor activity in vitro (Badawey, 1996).

Anti-Inflammatory and Analgesic Effects

Research into the anti-inflammatory and analgesic properties of derivatives from 5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one has also been conducted. A study on thiazolopyrimidine derivatives highlighted their significant antinociceptive and anti-inflammatory activities (Selvam, Karthik, Palanirajan, & Ali, 2012). Similarly, isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones were found to exhibit significant antimicrobial activity and potent anti-inflammatory and analgesic activities (Rajanarendar et al., 2012).

properties

IUPAC Name

5-chloro-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c1-4-2-6-9-5(8)3-7(11)10(6)12-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAWHAKTUSSDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2O1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219945
Record name 5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one

CAS RN

278614-92-9
Record name 5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278614-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Roma, N Cinone, M Di Braccio, G Grossi… - Bioorganic & medicinal …, 2000 - Elsevier
2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (5a) is a recently described in vitro inhibitor of human platelet aggregation which specifically inhibits the activity of high affinity cAMP …
Number of citations: 53 www.sciencedirect.com

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